

Spectroscopic Profile of 2-(Trifluoromethyl)benzenethiol: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)benzenethiol

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-(Trifluoromethyl)benzenethiol** (CAS No. 13333-97-6), a crucial building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural integrity of **2-(Trifluoromethyl)benzenethiol** can be confirmed through a combination of spectroscopic techniques. The following tables summarize the available quantitative data for its ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset for **2-(Trifluoromethyl)benzenethiol** is not readily found in a single source, the expected chemical shifts and coupling patterns can be inferred from the analysis of similar compounds and general principles of NMR spectroscopy. The data presented below is a predictive summary based on known substituent effects on a benzene ring.

Table 1: Predicted ^1H NMR Spectral Data for **2-(Trifluoromethyl)benzenethiol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~ 7.6	d	~ 8.0	Aromatic CH
~ 7.4	t	~ 7.5	Aromatic CH
~ 7.2	t	~ 7.5	Aromatic CH
~ 7.1	d	~ 8.0	Aromatic CH
~ 3.7	s	-	SH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for **2-(Trifluoromethyl)benzenethiol**

Chemical Shift (δ) ppm	Assignment
~ 135	Aromatic C-S
~ 132	Aromatic CH
~ 129	Aromatic C-CF ₃ (quartet, J \approx 30 Hz)
~ 128	Aromatic CH
~ 127	Aromatic CH
~ 126	Aromatic CH
~ 124	CF ₃ (quartet, J \approx 272 Hz)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted ¹⁹F NMR Spectral Data for **2-(Trifluoromethyl)benzenethiol**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ -62	s	CF ₃

Reference: CFCl_3 at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **2-(Trifluoromethyl)benzenethiol** is characterized by the following significant absorption bands.^{[1][2]}

Table 4: Significant IR Absorption Bands for **2-(Trifluoromethyl)benzenethiol**

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2600-2550	Weak	S-H stretch
~ 1600-1450	Medium-Strong	Aromatic C=C skeletal vibrations
~ 1315	Strong	C-F stretch (asymmetric)
~ 1160	Strong	C-F stretch (symmetric)
~ 750	Strong	Ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 5: Predicted Mass Spectrometry Data for **2-(Trifluoromethyl)benzenethiol**

m/z	Relative Intensity (%)	Assignment
178	High	[M] ⁺ (Molecular Ion)
177	Moderate	[M-H] ⁺
159	Moderate	[M-F] ⁺
145	Moderate	[M-SH] ⁺
109	High	[M-CF ₃] ⁺
69	Moderate	[CF ₃] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **2-(Trifluoromethyl)benzenethiol** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition:

- ¹H NMR:** Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ¹³C NMR:** Spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
- ¹⁹F NMR:** ¹⁹F NMR spectra are acquired with an appropriate probe, using a common fluorine-containing reference standard such as trichlorofluoromethane (CFCl₃).

Infrared (IR) Spectroscopy

Sample Preparation:

- FTIR (Thin Film): A small amount of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.^[1]
- ATR-IR: A drop of the liquid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

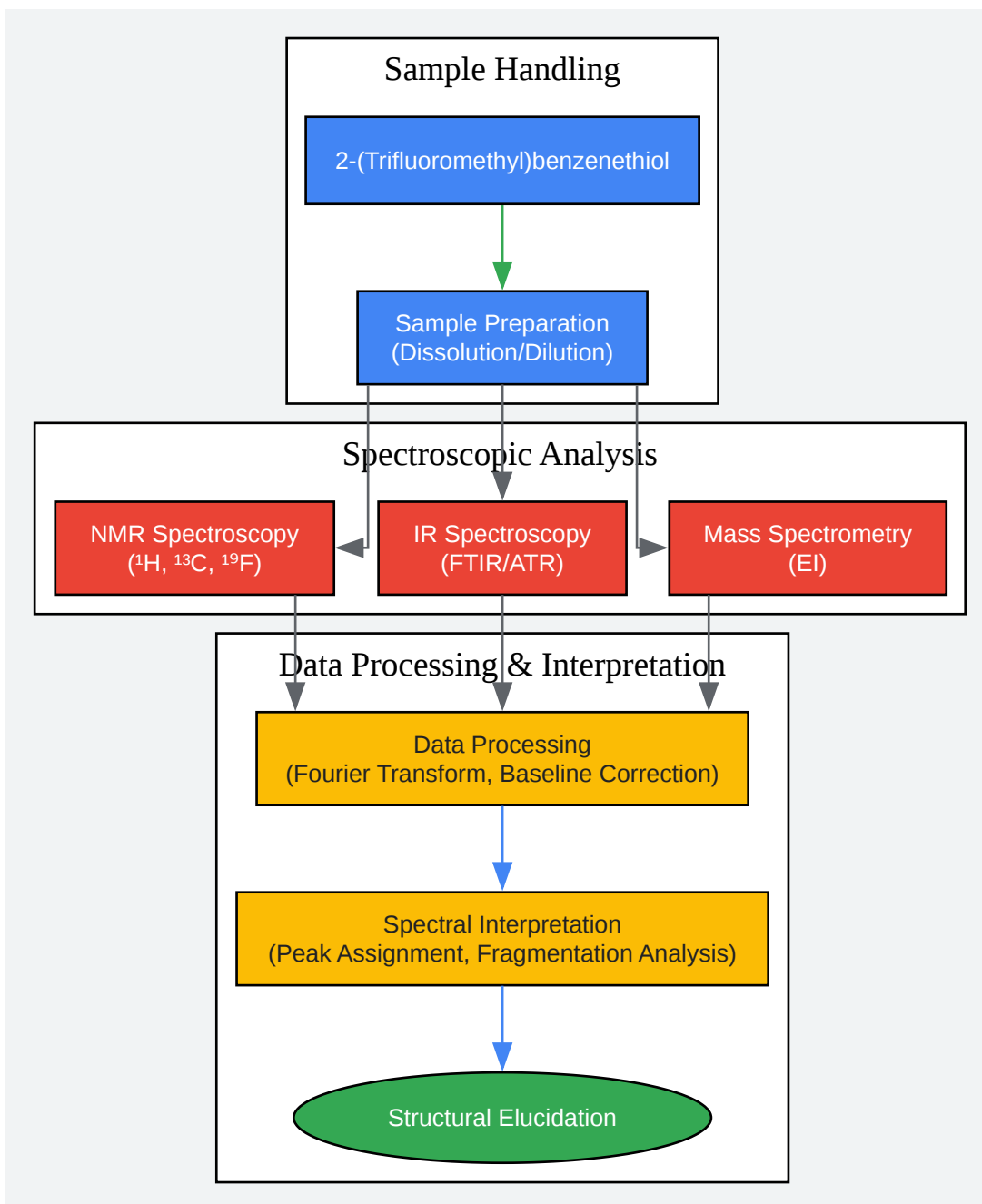
Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 $\mu\text{g/mL}$.

Instrumentation and Data Acquisition:

- Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: The mass spectrum is recorded over a mass range of m/z 50 to 300 to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Trifluoromethyl)benzenethiol**.



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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References

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